1-Deuterio-4-phenylmethoxybenzene
Description
1-Deuterio-4-phenylmethoxybenzene is a deuterated aromatic compound featuring a benzene ring substituted with a methoxy group (–OCH₃) at the para position and a benzyl (phenylmethyl) group. The deuterium atom replaces a hydrogen atom at the 1-position of the benzene ring. This isotopic labeling confers unique properties, such as altered vibrational frequencies and isotopic effects in chemical reactions, making it valuable in mechanistic studies, nuclear magnetic resonance (NMR) spectroscopy, and kinetic isotope effect (KIE) investigations .
Properties
Molecular Formula |
C13H12O |
|---|---|
Molecular Weight |
185.24 g/mol |
IUPAC Name |
1-deuterio-4-phenylmethoxybenzene |
InChI |
InChI=1S/C13H12O/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2/i2D |
InChI Key |
BOTNYLSAWDQNEX-VMNATFBRSA-N |
Isomeric SMILES |
[2H]C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)benzene-4-D can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with phenol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of 1-(Benzyloxy)benzene-4-D.
Industrial Production Methods: In an industrial setting, the production of 1-(Benzyloxy)benzene-4-D may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)benzene-4-D undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzyloxy group to a benzyl alcohol group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Bromine (Br2) in the presence of a Lewis acid such as iron(III) bromide (FeBr3).
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
1-(Benzyloxy)benzene-4-D has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)benzene-4-D involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions with other molecules, influencing its reactivity and binding affinity. The pathways involved in its mechanism of action depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven properties:
Key Observations:
- Electronic Effects : Conjugated systems like 4,4'-dimethoxystilbene display enhanced UV absorbance due to extended π-conjugation, whereas this compound lacks such conjugation, prioritizing isotopic utility over photochemical applications .
- Reactivity : Alkynyl-substituted derivatives (e.g., compound 4m in ) enable click chemistry, while the deuterated compound’s reactivity is influenced by isotopic substitution, such as slower C–D bond cleavage in acid-catalyzed reactions .
Physicochemical and Spectral Properties
Deuterium incorporation minimally affects molecular weight but significantly alters spectral signatures:
- NMR Spectroscopy : Deuterium substitution eliminates the proton signal at C1, simplifying spectral interpretation in mechanistic studies.
- Infrared (IR) Spectroscopy : C–D stretching (~2100 cm⁻¹) replaces C–H vibrations (~3000 cm⁻¹), aiding in isotopic tracking .
- Stability: Non-deuterated analogs with halogens (e.g., trichloroethylidene in ) show higher environmental persistence, whereas the deuterated compound’s ecological impact remains uncharacterized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
